
1-フルオロ-2-ニトロ-4-プロポキシベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-2-nitro-4-propoxybenzene is an organic compound with the molecular formula C9H10FNO3 It is characterized by the presence of a fluorine atom, a nitro group, and a propoxy group attached to a benzene ring
科学的研究の応用
1-Fluoro-2-nitro-4-propoxybenzene finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitro-4-propoxybenzene can be synthesized through a multi-step process involving the nitration of 1-fluoro-4-propoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of 1-Fluoro-2-nitro-4-propoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity of the final product. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
化学反応の分析
Types of Reactions: 1-Fluoro-2-nitro-4-propoxybenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.
Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Phenols, amines, potassium carbonate, dimethylformamide (DMF) as solvent.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: 1-Fluoro-2-amino-4-propoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-Fluoro-2-nitro-4-propoxybenzaldehyde or 1-Fluoro-2-nitro-4-propoxybenzoic acid.
作用機序
The mechanism of action of 1-Fluoro-2-nitro-4-propoxybenzene is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity. The propoxy group can modulate the compound’s solubility and interaction with cellular membranes.
類似化合物との比較
1-Fluoro-2-nitro-4-propoxybenzene can be compared with other similar compounds, such as:
1-Fluoro-2-nitrobenzene: Lacks the propoxy group, resulting in different chemical and biological properties.
2-Nitro-4-propoxybenzene:
1-Fluoro-4-propoxybenzene: Lacks the nitro group, leading to different chemical behavior and uses.
The presence of the fluorine, nitro, and propoxy groups in 1-Fluoro-2-nitro-4-propoxybenzene makes it unique and versatile for various applications in scientific research and industry.
特性
IUPAC Name |
1-fluoro-2-nitro-4-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIJJLVTEFHCSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
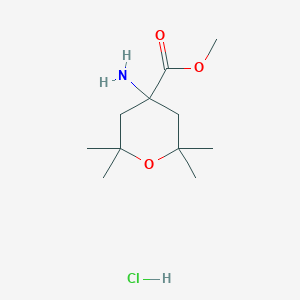
amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

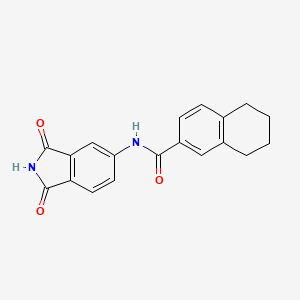
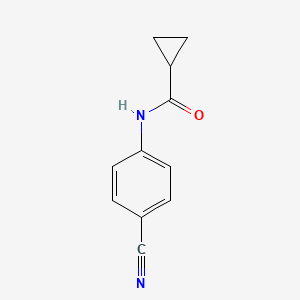
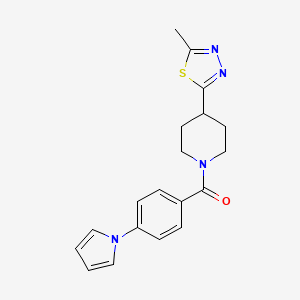
![N-methyl-4-nitro-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2528759.png)
![N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2528761.png)
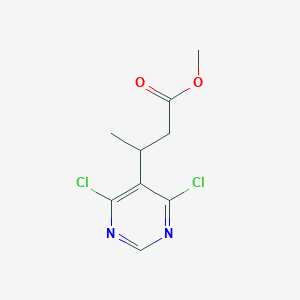
![1-(2-fluorophenyl)-N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2528767.png)
![4-(dimethylsulfamoyl)-N-(2-{5-[(2-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2528769.png)
![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
